5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
Description
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride (CAS: Not explicitly provided in evidence) is a derivative of the pyrazole heterocycle, characterized by a carbonyl chloride functional group attached to the nitrogen at position 1 of the dihydropyrazole ring. The parent compound, 5-ethyl-4-methyl-4,5-dihydro-1H-pyrazole (CAS: 30433-49-9), has a molecular formula of C₆H₁₂N₂ and a molecular weight of 112.173 g/mol .
The introduction of a carbonyl chloride group (-COCl) enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly in the formation of amides, esters, or other acylated products.
Properties
CAS No. |
89662-72-6 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
3-ethyl-4-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C7H11ClN2O/c1-3-6-5(2)4-9-10(6)7(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
GXPJYTPTUUOJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C=NN1C(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine Hydrate Cyclocondensation Approach
A common route to 4,5-dihydro-1H-pyrazole derivatives involves the reaction of hydrazine hydrate with α,β-unsaturated ketones or esters to form the pyrazoline ring system. For example, methyl salicylate reacts with hydrazine hydrate under reflux in ethanol to form hydrazide intermediates, which then undergo cyclocondensation with appropriate ketones to yield the pyrazole ring.
Acylation of Pyrazole Derivatives
The introduction of the carbonyl chloride functional group (acyl chloride) at the N-1 position of the pyrazole ring is typically achieved by reaction with acyl chlorides such as ethyl oxalyl chloride or acetyl chloride in the presence of bases like pyridine. This step is crucial for preparing the 1-carbonyl chloride functionality.
Specific Preparation Methods for 5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
Stepwise Synthesis Overview
The preparation of this compound generally follows these key steps:
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of hydrazide intermediate | Reaction of ethyl or methyl ester with hydrazine hydrate in ethanol under reflux (5 h) | Hydrazide intermediate |
| 2 | Cyclocondensation with α,β-unsaturated ketone or ester | Reflux or room temperature reaction with α,β-unsaturated ketone | 4,5-Dihydro-1H-pyrazole core formation |
| 3 | Acylation at N-1 position | Reaction with ethyl oxalyl chloride or acetyl chloride in pyridine, 0–35°C for 16–18 h | Formation of pyrazole-1-carbonyl chloride derivative |
Detailed Reaction Conditions
Hydrazide Formation: Ester starting materials (e.g., methyl salicylate or ethyl oxalyl esters) are refluxed with hydrazine hydrate in anhydrous ethanol for 5 hours, producing hydrazides in good yields.
Cyclocondensation: The hydrazide is reacted with α,β-unsaturated ketones or esters, often at room temperature or slightly elevated temperatures, to form the dihydropyrazole ring. This may be performed in ethanol or other suitable solvents.
Acylation: The pyrazole intermediate is treated with acyl chlorides such as ethyl oxalyl chloride in the presence of pyridine as a base, typically in anhydrous chloroform solvent. The reaction is conducted at low temperatures (0°C to 35°C) over 16–18 hours to yield the carbonyl chloride functionality at the N-1 position.
Experimental Data and Yields
Mechanistic Insights and Optimization
The hydrazide formation is a nucleophilic substitution where hydrazine attacks the ester carbonyl carbon, releasing alcohol and forming the hydrazide.
Cyclocondensation proceeds via nucleophilic attack of the hydrazide nitrogen on the α,β-unsaturated ketone, followed by ring closure to form the dihydropyrazole.
Acylation involves nucleophilic attack of the pyrazole N-1 nitrogen on the acyl chloride, facilitated by pyridine which acts both as solvent and base to scavenge HCl.
Temperature control during acylation is critical to prevent side reactions and degradation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrazine hydrate + ester cyclocondensation | Methyl salicylate or ethyl oxalyl esters + hydrazine hydrate + α,β-unsaturated ketones | Hydrazine hydrate, pyridine, ethyl oxalyl chloride | Reflux in ethanol; acylation at 0–35°C in CHCl3 | Straightforward, good yields, scalable | Requires careful moisture control during acylation |
| Alternative acylation with acetyl chloride | Pyrazole intermediate + acetyl chloride | Acetyl chloride, pyridine | Similar conditions | Simpler acylating agent | May give different acyl derivatives, less selective |
Chemical Reactions Analysis
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl chloride group to a corresponding alcohol or amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrazines, alkynes, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE-1-CARBONYL CHLORIDE, 5-ETHYL-4,5-DIHYDRO-4-METHYL- involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and anticancer effects . The compound’s ability to form hydrogen bonds and interact with various biological macromolecules underlies its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comprehensive comparison requires analyzing structural analogs, such as:
a. 4-Methyl-5-ethyl-4,5-dihydro-1H-pyrazole (Parent Compound)
- Molecular Formula : C₆H₁₂N₂
- Molecular Weight : 112.173 g/mol
- Key Features: Lacks the reactive carbonyl chloride group, reducing its utility in acyl transfer reactions.
b. Pyrazole-1-carbonyl Chlorides (Generic Class)
- General Structure : Pyrazole ring with -COCl substituent at position 1.
- Reactivity : The carbonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols.
- Thermal Stability: Pyrazole carbonyl chlorides are generally moisture-sensitive and prone to hydrolysis, unlike their non-acylated counterparts.
c. 5-Methyl-1H-pyrazole-1-carbonyl Chloride
- Structural Difference : Substitution at position 5 (methyl) vs. ethyl and methyl groups in the target compound.
- Impact on Reactivity : Steric hindrance from the ethyl group in the target compound may slow reaction kinetics compared to smaller substituents.
Table 1: Comparative Analysis of Pyrazole Derivatives
Research Findings and Limitations
- Structural Insights : The dihydropyrazole core in the parent compound introduces conformational constraints, which may influence the stereoelectronic properties of its derivatives .
- Gaps in Data: No experimental data (e.g., spectroscopic, crystallographic) for the target carbonyl chloride derivative are available in the provided evidence.
- Historical Context : Early studies on pyrazole derivatives (referenced in ) date to the early 20th century, focusing on synthesis rather than comparative analysis .
Biological Activity
5-Ethyl-4-methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its five-membered ring structure containing two nitrogen atoms and a carbonyl chloride functional group, which enhances its reactivity and potential for biological applications. The molecular formula is C7H10ClN2O, with a molecular weight of approximately 174.62 g/mol.
Biological Significance
The biological activity of this compound has garnered attention due to its diverse therapeutic applications, particularly in oncology and inflammation. Pyrazole derivatives have been extensively studied for their potential as anticancer agents and anti-inflammatory drugs.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. Notably, it has been shown to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory effects. Additionally, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Anticancer Activity
Recent studies have demonstrated the efficacy of pyrazole derivatives, including this compound, against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | |
| HepG2 (Liver) | 12.50 | |
| A549 (Lung) | 26.00 | |
| NCI-H460 (Lung) | 0.95 |
These results indicate significant cytotoxic potential against multiple types of cancer, suggesting that this compound may serve as a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects through the inhibition of COX enzymes. This activity is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target pain and inflammation pathways .
Case Study 1: Synthesis and Evaluation
In a study published by Wei et al., various pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds similar to this compound exhibited notable antiproliferative effects against A549 lung cancer cells with an IC50 value of 26 µM .
Case Study 2: Molecular Modeling
Molecular modeling studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that structural modifications can enhance its efficacy and selectivity against specific cancer types .
Q & A
Q. What strategies optimize the solubility of hydrophobic pyrazole-carbonyl chlorides for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
